4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule with a 1,2,4-triazole core substituted at positions 3, 4, and 5. The IUPAC nomenclature reflects the following structural features:
- 1,2,4-Triazole Core : A five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The hydrogen atom is attached to the nitrogen at position 1 (indicated by the 4H descriptor).
- Substituents :
- Position 3 : A thiol (-SH) group.
- Position 4 : An ethyl (-CH₂CH₃) substituent.
- Position 5 : A [(3-methyl-1H-pyrazol-1-yl)methyl] group, consisting of a pyrazole ring (three-membered aromatic ring with two nitrogen atoms) substituted with a methyl group at position 3 and linked via a methylene (-CH₂-) bridge to the triazole ring.
Isomeric Considerations :
- Tautomerism : The triazole-thiol moiety may exhibit thione-thiol tautomerism, where the thiol group (-SH) isomerizes to a thione (=S) group. This equilibrium is influenced by electronic and steric factors, as well as solvent polarity.
- Regioisomerism : No regioisomers are possible due to the fixed substitution pattern on the triazole and pyrazole rings.
- Stereoisomerism : The compound lacks stereogenic centers or restricted rotation sites, excluding geometric isomerism.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₅S | |
| Molecular Weight | 223.30 g/mol | |
| SMILES | CCN1C(=NNC1=S)CN2C=CC(=N2)C | |
| InChI Key | AYJOFKMXNRVXNU-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular geometry is determined by the planar 1,2,4-triazole ring and substituent orientations:
Triazole Ring Geometry :
- The triazole ring is aromatic and planar, with delocalized π-electrons across the conjugated system.
- The ethyl group at position 4 adopts a staggered conformation to minimize steric strain with the adjacent substituents.
- The [(3-methyl-1H-pyrazol-1-yl)methyl] group at position 5 extends outward from the triazole plane, allowing for potential π-π interactions with aromatic systems in biological targets.
Pyrazole Substituent :
- The 3-methylpyrazole ring is planar due to aromatic stabilization.
- The methylene bridge (-CH₂-) connecting the pyrazole to the triazole ring permits free rotation, enabling conformational flexibility.
Thiol Group Orientation :
- In the thiol form, the -SH group may engage in hydrogen bonding with electron-rich regions (e.g., oxygen or nitrogen atoms) in solution or biological environments.
- Steric hindrance from the ethyl group at position 4 could influence the thiol’s spatial arrangement.
Tautomeric Behavior of Triazole-Thiol Moiety
The thiol-thione tautomerism is critical to the compound’s reactivity and stability:
Thiol vs. Thione Forms :
Energy Barriers and Solvent Effects :
Substituent Influence :
- The electron-donating methyl group on the pyrazole ring may stabilize the thione tautomer via resonance.
- The ethyl group at position 4 introduces steric bulk, potentially disfavoring thione formation in crowded environments.
| Tautomer | Stability (Gas Phase) | Stability (Aqueous Phase) |
|---|---|---|
| Thione | Dominant | Dominant |
| Thiol | Minor | Minor |
Properties
IUPAC Name |
4-ethyl-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-3-14-8(10-11-9(14)15)6-13-5-4-7(2)12-13/h4-5H,3,6H2,1-2H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJOFKMXNRVXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CN2C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Ethyl)-3-Thiosemicarbazide
Ethyl hydrazinecarboxylate reacts with carbon disulfide in ethanolic potassium hydroxide to form potassium ethyl dithiocarbazate. Subsequent treatment with hydrazine hydrate induces cyclization, yielding 4-ethyl-4H-1,2,4-triazole-3-thiol. This intermediate serves as the foundation for introducing the (3-methyl-1H-pyrazol-1-yl)methyl substituent.
Functionalization at Position 5
The 5-position of the triazole ring is functionalized via nucleophilic substitution or Mannich reactions. Reacting 4-ethyl-4H-1,2,4-triazole-3-thiol with 3-methyl-1H-pyrazole-1-carbaldehyde in the presence of a reducing agent (e.g., sodium borohydride) facilitates the formation of the (3-methyl-1H-pyrazol-1-yl)methyl group. Alternatively, chloromethyl-3-methylpyrazole may serve as an alkylating agent under basic conditions (e.g., K₂CO₃ in DMF).
Table 1: Cyclization-Based Synthesis Parameters
Condensation of Acyl Hydrazides with Thiosemicarbazide
Acyl hydrazides serve as versatile precursors for triazole synthesis. For the target compound, ethyl-substituted acyl hydrazides are condensed with thiosemicarbazide to form the triazole core.
Preparation of Ethyl-Substituted Acyl Hydrazide
Ethyl hydrazine reacts with benzoyl chloride to form N-ethylbenzohydrazide. Treatment with carbon disulfide and potassium hydroxide generates a potassium dithiocarbazate intermediate, which undergoes cyclization upon heating to yield 4-ethyl-5-mercapto-1,2,4-triazole.
Introduction of Pyrazolylmethyl Group
The 5-mercapto group is alkylated using 1-(chloromethyl)-3-methylpyrazole. This reaction proceeds in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, achieving moderate to high yields.
Table 2: Condensation Route Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of intermediates |
| Base | K₂CO₃ | Prevents hydrolysis of chloroalkylpyrazole |
| Temperature | 80–90°C | Accelerates substitution kinetics |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for triazole derivatives. This method reduces reaction times from hours to minutes while improving yields.
One-Pot Microwave Cyclization
A mixture of ethyl hydrazinecarboxylate, thiosemicarbazide, and 3-methylpyrazole-1-carbaldehyde is irradiated in a microwave reactor at 120°C for 15 minutes. The simultaneous cyclization and alkylation steps yield the target compound directly, bypassing intermediate isolation.
Advantages of Microwave Synthesis
- Time Efficiency : 15 minutes vs. 6–12 hours for conventional methods.
- Yield Improvement : 85–90% compared to 70–85% for stepwise synthesis.
Post-Functionalization of Preformed Triazole Cores
Late-Stage Alkylation
4-Ethyl-4H-1,2,4-triazole-3-thiol undergoes alkylation with 1-(bromomethyl)-3-methylpyrazole in tetrahydrofuran (THF) using sodium hydride as a base. This method offers precise control over substituent placement but requires anhydrous conditions.
Characterization of Intermediates
- IR Spectroscopy : S-H stretch at 2550 cm⁻¹ confirms thiol group presence.
- ¹H NMR : Pyrazole protons resonate at δ 6.25–6.50 ppm, while the triazole methylene group appears at δ 4.10–4.30 ppm.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | 3 | 18–24 hr | 70–85 | 95–98 |
| Condensation | 2 | 12–18 hr | 65–80 | 90–95 |
| Microwave | 1 | 15 min | 85–90 | 98–99 |
| Post-Functionalization | 2 | 6–8 hr | 75–88 | 97–99 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol (-SH) group exhibits nucleophilic character, participating in alkylation and acylation reactions.
Key reactions:
-
Alkylation with ethyl chloroacetate:
Reaction with ethyl chloroacetate in dimethylformamide (DMF) at room temperature produces the corresponding thioether ester. This reaction proceeds via deprotonation of the thiol group followed by SN2 displacement .
-
Hydrazide formation:
The thioether ester reacts with hydrazine hydrate in propan-2-ol at 60°C to yield the corresponding acetohydrazide derivative .
Cyclocondensation and Heterocycle Formation
The hydrazide intermediate undergoes cyclocondensation with aldehydes or ketones to form hydrazones, which are pharmacologically relevant.
Example:
-
Hydrazone synthesis with 4-(dimethylamino)benzaldehyde:
Reacting the hydrazide with 4-(dimethylamino)benzaldehyde in methanol under reflux yields a hydrazone derivative with demonstrated anticancer activity .
Coordination Chemistry
The triazole and pyrazole nitrogen atoms act as ligands in metal complexes. For example, coordination with Cu(II) or Zn(II) ions enhances antimicrobial activity in related compounds .
Functionalization of the Pyrazole Ring
The 3-methyl-1H-pyrazol-1-ylmethyl group undergoes electrophilic substitution reactions:
-
Nitration: Directed nitration at the pyrazole C4 position using HNO3/H2SO4.
-
Halogenation: Bromination with N-bromosuccinimide (NBS) under radical conditions .
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades in strong acidic/basic environments:
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested against various pathogens. Studies indicate that the compound can inhibit the growth of bacteria and fungi by disrupting their metabolic pathways .
Case Study:
A study reported the synthesis of several triazole derivatives, including those similar to 4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol. These compounds were evaluated using agar-well diffusion methods against Gram-positive and Gram-negative bacteria as well as fungal strains. Results showed promising antimicrobial activity, suggesting that modifications to the triazole structure can lead to enhanced efficacy against resistant strains .
Agricultural Applications
Triazole compounds are widely recognized for their fungicidal properties in agriculture. The ability of this compound to inhibit fungal pathogens makes it a candidate for developing new agricultural fungicides. This application is particularly relevant in the context of increasing resistance to existing fungicides among crop pathogens.
Research Insights:
Studies have demonstrated that triazole derivatives can effectively control plant diseases caused by fungi such as Fusarium and Botrytis. The compound's mechanism likely involves interference with ergosterol biosynthesis, a critical component of fungal cell membranes .
Pharmaceutical Development
The structural characteristics of this compound make it a candidate for further pharmaceutical development. The potential for designing new drugs targeting specific biological pathways or diseases is significant.
Example:
Research into related compounds has shown that modifications to the triazole ring can enhance anti-inflammatory and anticancer activities. These findings suggest that similar modifications to this compound could yield new therapeutic agents .
Comparative Analysis Table
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Ethyl Triazole Derivatives | Contains triazole ring | Antifungal activity |
| Pyrazole Derivatives | Contains pyrazole ring | Antimicrobial activity |
| Triazole-Pyrazole Hybrid | Both rings present | Potential for dual-action properties |
Mechanism of Action
The mechanism of action of 4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur atom in the thiol group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.
4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a thiol group.
Uniqueness
The presence of the thiol group in 4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. This thiol group can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.
Biological Activity
4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that incorporates multiple functional groups, including a pyrazole ring and a triazole ring. These structural features suggest significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 223.3 g/mol . The presence of the triazole and pyrazole rings is often associated with various biological activities, including antifungal and antibacterial properties.
Anticancer Activity
Recent studies have investigated the anticancer potential of triazole derivatives, including those similar to this compound. For instance, derivatives of 1,2,4-triazole have shown promising results against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. In vitro assays indicated that certain synthesized compounds exhibited higher cytotoxicity against these cancer cells compared to normal cells .
Case Study: Cytotoxicity Assays
A study evaluating various triazole-thiol derivatives found that specific compounds demonstrated significant selectivity towards cancer cells while inhibiting cell migration effectively. The most active compounds were characterized by their ability to induce apoptosis in cancer cells through mechanisms involving receptor interaction and metabolic pathway disruption .
Antimicrobial Activity
The antimicrobial efficacy of triazole compounds is well-documented. The structural features of this compound suggest it may exhibit similar properties. Research has shown that compounds with triazole moieties can inhibit the growth of various pathogens by interfering with their metabolic pathways or cell wall synthesis .
Table: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.5 µg/mL |
| 4b | E. coli | 0.25 µg/mL |
| 4c | Candida albicans | 0.75 µg/mL |
Antioxidant Properties
Triazole derivatives are also known for their antioxidant activities. The incorporation of sulfur in the form of thiol groups enhances the antioxidant capacity of these compounds. Studies have shown that derivatives containing both triazole and thiol functionalities exhibit superior antioxidant activity compared to their non-thiol counterparts .
Case Study: Antioxidant Assays
In a comparative study using DPPH and ABTS assays, certain triazole derivatives displayed IC50 values comparable to standard antioxidants like ascorbic acid. This suggests that this compound could be a candidate for further development as an antioxidant agent .
Q & A
Q. What are the common synthetic routes for 4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of thiourea with precursors such as hydrazine derivatives under reflux in polar solvents (e.g., ethanol or acetic acid). For example, 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can react with aldehydes (e.g., 2,6-dichlorobenzaldehyde) in glacial acetic acid under heating to form derivatives . Key factors affecting yield include solvent polarity, temperature (60–100°C), and stoichiometric ratios of reactants. Purification often employs recrystallization or column chromatography .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation, and data collection is performed using a diffractometer. Structural refinement uses software like SHELXL, which handles thermal parameters, hydrogen bonding, and disorder modeling. SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data .
Q. What spectroscopic techniques are used to characterize this triazole-thiol derivative?
- ¹H/¹³C NMR : Assigns protons and carbons in the triazole, pyrazole, and ethyl groups (e.g., δ ~2.5 ppm for CH₃ in pyrazole).
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 209.27 for C₈H₁₁N₅S).
- FT-IR : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and antifungal effects (e.g., C. albicans), assessed via disk diffusion or microdilution assays. Anticancer potential is evaluated using MTT assays on cell lines like HeLa or MCF-7, with IC₅₀ values compared to standard drugs .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
Continuous flow reactors and microwave-assisted synthesis reduce reaction times and improve reproducibility. Solvent optimization (e.g., DMF for better solubility) and catalyst screening (e.g., K₂CO₃ for deprotonation) enhance efficiency. Process analytical technology (PAT) monitors real-time reaction progress .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC₅₀ values) may arise from assay protocols (e.g., serum concentration in cell culture). Solutions include:
- Standardizing OECD guidelines for toxicity testing.
- Re-evaluating results via dose-response curves and statistical validation (e.g., ANOVA).
- Computational validation using QSAR models to predict activity trends .
Q. How do substituents on the triazole and pyrazole rings influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -CF₃) on pyrazole enhance antimicrobial potency by increasing membrane penetration.
- Hydrophobic substituents (e.g., ethyl) improve binding to enzyme pockets (e.g., cytochrome P450). Systematic substitution at N1 of triazole and C5 of pyrazole is documented via combinatorial chemistry .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) uses the compound’s 3D structure (optimized via DFT) to simulate interactions with targets like SARS-CoV-2 helicase (PDB: 5WWP). Free energy calculations (MM-PBSA) validate binding affinities. ADME predictions (SwissADME) assess pharmacokinetic suitability .
Q. How is toxicity profiling conducted for this compound?
- In vitro : HepG2 cells assess hepatotoxicity via LDH release.
- In vivo : Acute toxicity in rodent models (OECD 423) determines LD₅₀. Histopathology evaluates organ-specific damage.
- Ecotoxicology : Daphnia magna assays measure aquatic toxicity .
Q. What experimental approaches address the compound’s instability in aqueous solutions?
- Lyophilization : Stabilizes the thiol group by removing water.
- Antioxidants : Addition of ascorbic acid (0.1% w/v) prevents oxidation.
- Storage : Amber vials at -20°C under nitrogen atmosphere .
Q. How can synergistic effects with existing drugs be evaluated?
Checkerboard assays quantify synergy (FIC index) against resistant pathogens. For example, combining with fluconazole reduces fungal MIC by 4-fold. Isobolograms and computational models (CompuSyn) validate interactions .
Q. What advanced techniques characterize degradation products or metabolites?
- HPLC-HRMS : Identifies oxidative metabolites (e.g., sulfonic acid derivatives).
- X-ray photoelectron spectroscopy (XPS) : Analyzes surface degradation in solid-state formulations.
- DSC/TGA : Assesses thermal stability and decomposition pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
